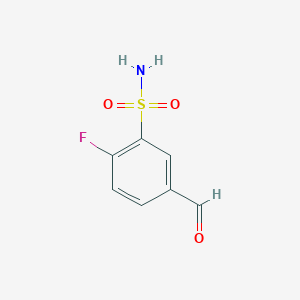
2-Fluoro-5-formylbenzene-1-sulfonamide
Overview
Description
2-Fluoro-5-formylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6FNO3S . It has a molecular weight of 203.19 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Carbonic Anhydrase Inhibitors for Tumor Treatment
- Halogenated sulfonamides, including 2-Fluoro-5-formylbenzene-1-sulfonamide derivatives, have been studied for their inhibitory effects on tumor-associated carbonic anhydrase IX. These compounds have shown potent inhibition and hold promise as antitumor agents (Ilies et al., 2003).
Antimicrobial Activity and Molecular Docking Study
- The derivatives of this compound have been evaluated for their antimicrobial potency against various bacterial and fungal strains. They have shown promising activity and have been studied for their binding affinities through molecular docking studies, indicating potential use in antimicrobial treatments (Janakiramudu et al., 2017).
Applications in Enzyme Inhibition
Inhibition of Carbonic Anhydrase
- Fluorophenyl substituted sulfonamides, including variants of this compound, have been researched for their ability to inhibit carbonic anhydrase II, an enzyme implicated in conditions like glaucoma. Some of these compounds have demonstrated selective inhibition of tumor cell lines while being less cytotoxic to non-malignant cells (Serbian et al., 2019).
Antitumor Properties
- Sulfonamide derivatives containing this compound have been synthesized and tested for antitumor activities. Some of these compounds have shown high antitumor activity and low toxicity, indicating potential as antitumor drugs (Huang et al., 2001).
Applications in Chemical Synthesis and Drug Design
Synthesis of Sulfonamide Derivatives
- The compound has been utilized in the synthesis of various sulfonamide derivatives, which have shown significant antibacterial, antifungal, and antioxidant activities. These derivatives have potential applications in the development of new therapeutic agents (Subramanyam et al., 2017).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-fluoro-5-formylbenzene-1-sulfonamide belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .
Mode of Action
This mimicry allows them to competitively inhibit the enzyme, disrupting the synthesis of folate in bacteria and leading to their inability to proliferate .
Biochemical Pathways
As a sulfonamide, it is likely to impact the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to a decrease in bacterial proliferation by disrupting folate synthesis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-formylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions of this compound with these biomolecules are primarily through binding to active sites, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can lead to changes in the concentration of specific metabolites, thereby affecting overall metabolic processes. The interactions of this compound with metabolic enzymes are crucial for understanding its role in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The localization of this compound in different subcellular regions can have significant implications for its biochemical effects and potential therapeutic uses .
properties
IUPAC Name |
2-fluoro-5-formylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBDVNJNKBXEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




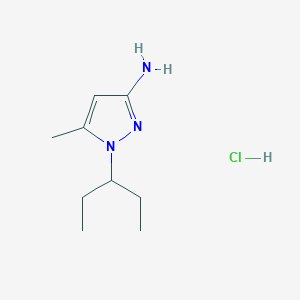
![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)
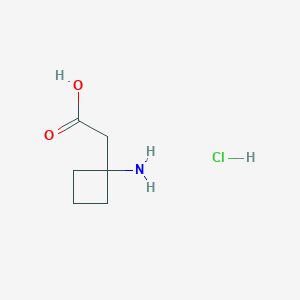
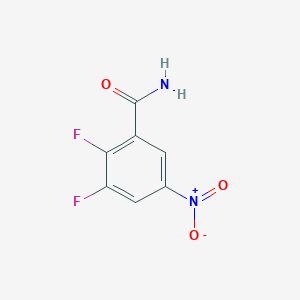

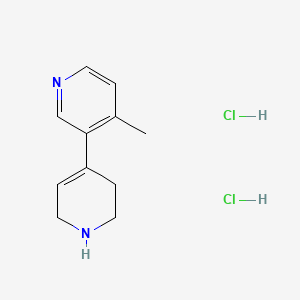
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)




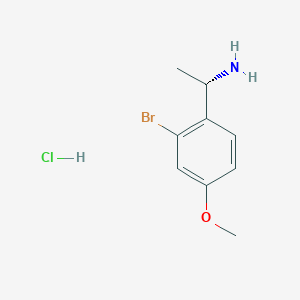
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)